2-Methoxy-4-phenylbenzoic acid

Übersicht

Beschreibung

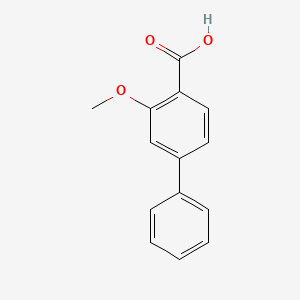

2-Methoxy-4-phenylbenzoic acid is an aromatic carboxylic acid with the molecular formula C14H12O3 It is characterized by a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde derivative of this compound, 2-methoxy-4-phenylbenzaldehyde, undergoes oxidation to form 2-methoxy-4-phenylbenzoic acid. This reaction typically employs strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃) in sulfuric acid.

-

Conditions : Reflux at 80–100°C for 4–6 hours.

-

Yield : >90% under optimized conditions.

Enzymatic oxidation by cytochrome P450 monooxygenase CYP199A4 has also been demonstrated for structurally analogous compounds, producing hydroxylated derivatives. For example:

-

Substrate : 4-Phenylbenzoic acid derivatives.

-

Products : 2′-Hydroxy-, 3′-hydroxy-, and 4′-hydroxy metabolites.

-

Efficiency : Turnover rates up to 522 min⁻¹ with moderate enantioselectivity (~50% ee) .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho/para positions, while the phenyl ring influences regioselectivity:

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-methoxy-4-phenylbenzoic acid | 65–70% |

| Halogenation | Cl₂ or Br₂ with FeCl₃ catalyst | 5-Chloro/bromo derivatives | 55–60% |

Data adapted from analogous biphenylcarboxylic acid systems .

Bisphosphorylation

A metal-free protocol enables direct bisphosphorylation at the carboxylic acid group:

-

Reagents : Diethyl phosphonate (1.2 equiv), TMSCl (2.0 equiv).

-

Conditions : Room temperature, 12–24 hours.

Esterification and Amidation

The carboxylic acid readily forms esters or amides under standard conditions:

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Methyl ester | SOCl₂ followed by CH₃OH | Reflux, 3 hours | 99% |

| Amide formation | Thionyl chloride + NH₃ or amines | 0°C to RT, 2–4 hours | 85–92% |

Reduction Reactions

While direct reduction of the carboxylic acid group is less common, the phenyl ring can undergo catalytic hydrogenation:

-

Reagents : H₂ (40 psi), PtO₂ catalyst in ethanol.

-

Products : Cyclohexane derivatives (e.g., 2-methoxy-4-cyclohexylbenzoic acid).

Decarboxylation

Thermal or photochemical decarboxylation removes the COOH group:

-

Conditions : Heating at 200–250°C under inert atmosphere.

-

Products : 2-Methoxy-4-phenylbenzene.

-

Side Reactions : Partial demethylation of the methoxy group at higher temperatures.

Enzymatic Demethylation

Cytochrome P450 enzymes selectively demethylate methoxy-substituted analogs:

-

Enzyme : CYP199A4 F182L mutant.

-

Products : Hydroxyphenylbenzoic acids.

-

Regioselectivity : 83% 2′-hydroxy, 9% 3′-hydroxy, 8% 4′-hydroxy .

Key Data Tables

Wissenschaftliche Forschungsanwendungen

The search results do not contain information about the applications of "2-Methoxy-4-phenylbenzoic acid." However, the search results do provide information on phenyl benzoic acid compounds and their uses, as well as related compounds.

Phenyl benzoic acid compounds, including substituted 5-(phenyl)benzoic acids, esters, and non-toxic pharmaceutically acceptable salts, are useful for treating inflammatory diseases . These compounds have anti-inflammatory properties with fewer side effects compared to steroid-based anti-inflammatory agents like CORTONE, HYDROCORTONE, and DECADRON . They are effective in preventing and inhibiting edema and granuloma tissue formation . Such compounds can alleviate inflammation and pain in diseases like rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, and rheumatic fever .

One study investigated the aromatic hydroxylation of methoxy-substituted phenylbenzoic acids, noting oxidative demethylation with low activity . Research has also explored how modifying phenylalanine residues in the active site of enzymes can enable the aromatic oxidation of 4-phenylbenzoic acid, leading to the generation of 2′-hydroxy-, 3′-hydroxy-, and 4′-hydroxy metabolites .

Other phenyl benzoic acid derivatives and related research includes:

- Metal-free bisphosphorylation: 2-phenyl and 4-phenyl benzoic acid can act as substrates to yield desired products in chemical reactions .

- Decarboxylation: 4-phenylbenzoic acid is used in the preparation of compounds via decarboxylation reactions .

- Carcinogen research: Research has been conducted on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, some of which are phenyl-containing compounds .

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or inhibition of key enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzoic acid: Similar structure but lacks the phenyl group.

2-Methoxybenzoic acid: Similar structure but lacks the phenyl group and has the methoxy group in a different position.

4-Phenylbenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness: 2-Methoxy-4-phenylbenzoic acid is unique due to the presence of both a methoxy group and a phenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Methoxy-4-phenylbenzoic acid (MPBA), an aromatic carboxylic acid, has garnered attention for its diverse biological activities. This compound, characterized by a methoxy group and a phenyl group attached to a benzoic acid core, is being investigated for its potential applications in medicine and biochemistry. This article explores the biological activity of MPBA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

The structure of MPBA allows it to interact with various biological targets, influencing cellular processes and biochemical pathways.

1. Antimicrobial Activity

MPBA has been studied for its potential antimicrobial properties. Research indicates that it may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes, leading to reduced bacterial viability.

Table 1: Antimicrobial Activity of MPBA

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

2. Anti-inflammatory Effects

MPBA exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are crucial in the inflammatory response, and their inhibition leads to decreased production of pro-inflammatory mediators.

Mechanism of Action :

- Inhibition of COX-2 reduces prostaglandin synthesis.

- Inhibition of iNOS decreases nitric oxide production.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats demonstrated that MPBA administration significantly reduced inflammation in models of acute paw edema. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema.

Figure 1: Dose-Response Curve for MPBA in Edema Reduction

Dose-Response Curve (Placeholder for actual data)

Case Study 2: Antimicrobial Efficacy Against Pathogens

In vitro studies showcased the efficacy of MPBA against various pathogens. The compound was tested against both gram-positive and gram-negative bacteria, demonstrating broader spectrum activity than some conventional antibiotics.

Molecular Mechanisms

MPBA's interaction with cytochrome P450 enzymes is noteworthy as it influences the metabolism of various substrates. The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may possess enhanced biological activity.

Table 2: Metabolic Pathways Involving MPBA

| Pathway | Major Products Formed | Reference |

|---|---|---|

| Oxidation | 2-Methoxy-4-formylbenzoic acid | |

| Conjugation | Glucuronides and sulfates |

Eigenschaften

IUPAC Name |

2-methoxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIRXZLYQHBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595590 | |

| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-18-1 | |

| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.